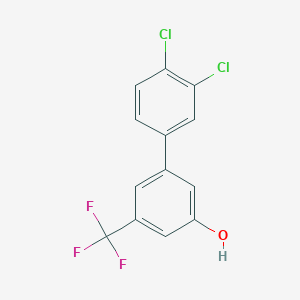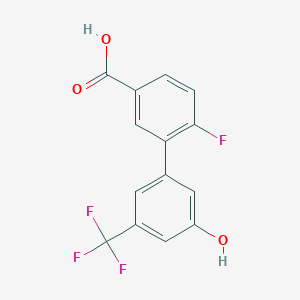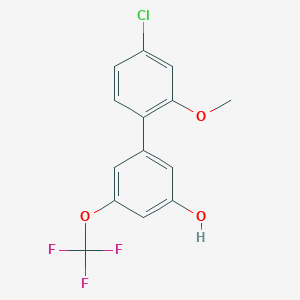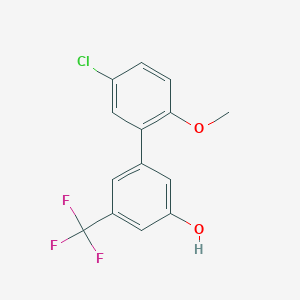
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-(3,4-DCPT-95)) is a synthetic compound that is used in a wide range of applications. It has been used in the synthesis of various compounds, as well as in scientific research applications. 5-(3,4-DCPT-95) is a highly efficient and versatile compound that has been used in a variety of applications, from the synthesis of pharmaceuticals to the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(3,4-DCPT-95) is not fully understood. However, it is believed that the compound binds to proteins and enzymes, altering their structure and function. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(3,4-DCPT-95) has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation, reduce pain, and inhibit the growth of certain bacteria. Additionally, it has been shown to have anti-cancer and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3,4-DCPT-95) in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly efficient and versatile compound, making it suitable for a variety of applications. However, there are some limitations to its use. It is a highly toxic compound, and care must be taken when handling and storing it. Additionally, the compound is volatile and can easily evaporate, making it difficult to store for long periods of time.
Orientations Futures
There are a number of potential future directions for the use of 5-(3,4-DCPT-95). One potential direction is the use of the compound in the development of new pharmaceuticals and drugs. Additionally, more research is needed to better understand the biochemical and physiological effects of the compound. Finally, further research is needed to develop more efficient and cost-effective methods of synthesis and purification.
Méthodes De Synthèse
5-(3,4-DCPT-95) can be synthesized in a variety of ways. One method involves the reaction of 3,4-dichlorophenol with trifluoromethylbenzene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-(3,4-DCPT-95) and 4-chloro-3-trifluoromethylphenol. The mixture can then be purified by column chromatography to obtain pure 5-(3,4-DCPT-95).
Applications De Recherche Scientifique
5-(3,4-DCPT-95) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as polychlorinated biphenyls (PCBs). It has also been used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of pharmaceuticals. Additionally, 5-(3,4-DCPT-95) has been used in the study of biochemical and physiological effects.
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-2-1-7(5-12(11)15)8-3-9(13(16,17)18)6-10(19)4-8/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALUNQVWXPOXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686700 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-00-2 |
Source


|
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)












